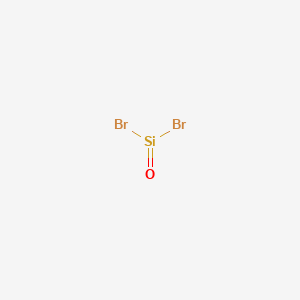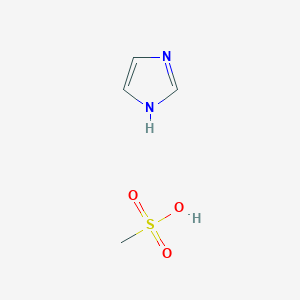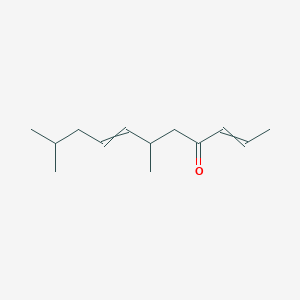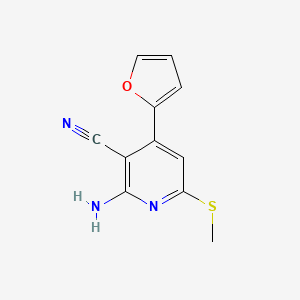
1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by its unique structure, which includes an ethenyl group, a methoxy group, and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-methyl-2-buten-1-ol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include sulfuric acid or sodium hydroxide.
Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
- 1-(5-Ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one
- 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-ol
Comparison: 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for instance, may influence its reactivity and interaction with biological targets differently than a hydroxy group.
Propriétés
Numéro CAS |
79694-87-4 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-(5-ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-5-11-6-7-14(16-4)12(9-11)13(15)8-10(2)3/h5-9H,1H2,2-4H3 |
Clé InChI |
CGANNMLHGVBYHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=C(C=CC(=C1)C=C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)



![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)



